molecular formula C24H21N B404041 5-(2-Methylphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine

5-(2-Methylphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine

Cat. No.: B404041
M. Wt: 323.4g/mol
InChI Key: ANUVQRYFJVGBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methylphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine: is a complex organic compound with a unique structure that includes a tetrahydro-benzo[a]phenanthridine core substituted with an o-tolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of β-tetralones with α,β-unsaturated aldehydes in the presence of diphenylprolinol silyl ether can yield tetrahydro-benzo[a]phenanthridine derivatives with high chemical yields and enantioselectivities .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methylphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, 5-(2-Methylphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to various biological targets, making it useful in drug discovery and development.

Medicine: In medicine, derivatives of this compound have shown potential as therapeutic agents. They can be used to develop drugs for treating various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows it to be incorporated into polymers and other materials to enhance their performance.

Mechanism of Action

The mechanism of action of 5-(2-Methylphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl (o-tolyl)methanone
  • 2,3,5,6-tetrahydro-1-alkyl/aryl-1H-benzo[f]chromen-3-ol

Uniqueness: 5-(2-Methylphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is unique due to its specific substitution pattern and the presence of the o-tolyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C24H21N

Molecular Weight

323.4g/mol

IUPAC Name

5-(2-methylphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine

InChI

InChI=1S/C24H21N/c1-16-8-2-4-10-18(16)24-21-13-7-6-12-20(21)23-19-11-5-3-9-17(19)14-15-22(23)25-24/h2-5,8-11,14-15H,6-7,12-13H2,1H3

InChI Key

ANUVQRYFJVGBQK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NC3=C(C4=C2CCCC4)C5=CC=CC=C5C=C3

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C4=C2CCCC4)C5=CC=CC=C5C=C3

Origin of Product

United States

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